molecular formula C7H17O6P B3176058 2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid CAS No. 96962-42-4

2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid

Cat. No. B3176058
CAS RN: 96962-42-4
M. Wt: 228.18 g/mol
InChI Key: LGQTUJZUDXJUIM-UHFFFAOYSA-N
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Description

“2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid” is a chemical compound. The corresponding phosphoric acid after deprotection is used to modify barium titanate and related metal oxide surface leading to high permittivity values and a high dielectric strength material .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C7H17O6P . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

This compound has a pH of 1.8 (100 g/L in H2O), a boiling point of 140 °C/2 mbar, and a density of 1.157 g/cm3 .

Scientific Research Applications

Nanocrystal Surface Functionalization and Solution Processed Memristors

2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid has been used in the synthesis of various phosphonic acids for the functionalization of CdSe and HfO2 nanocrystals. This process is significant for the development of memristors, a type of non-volatile memory, showing promise for application in flexible electronics due to their low operating voltage and high colloidal stability (De Roo et al., 2018).

Adhesive Polymer Synthesis

The compound is involved in the synthesis of hydrolytically stable phosphonic acid monomers, which are significant in the development of adhesive polymers. These monomers exhibit different behaviors during radical polymerization and show promising adhesive properties, contributing to advancements in material science and engineering (Moszner et al., 2001).

Chemical Loosening Agents for Agriculture

In agricultural applications, derivatives of 2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid have been investigated as chemical loosening agents to aid in the mechanical harvest of olives. These compounds, when applied, result in fruit loosening, facilitating easier harvest with reduced labor efforts (Martin et al., 1981).

Corrosion Inhibition

This chemical also plays a role in the synthesis of compounds used for corrosion inhibition. The synthesized ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives have been tested for their efficiency in inhibiting the corrosion of mild steel in acidic environments. This application is crucial for extending the lifespan and safety of metallic structures in various industrial settings (Djenane et al., 2019).

Polymer Research

In polymer research, 2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid derivatives are utilized in the synthesis of poly(phosphonate)s with adjustable hydrophilicity. These polymers, which include hydrolytically stable P–C bonds in their backbone, are of interest due to their water solubility, nontoxicity, and degradability under certain conditions, broadening the applications in biodegradable materials and medical fields (Bauer et al., 2018).

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O6P/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQTUJZUDXJUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}phosphonic acid diethyl ester (1.00 g, 3.5 mmol) was dissolved in CH2Cl2 (20 ml) under N2. Bromotrimethylsilane (2.3 ml, 17.5 mmol) was added via syringe and the mixture was stirred for 2 hours. Volatiles were removed in vacuo to give a thick orange oil; this was dissolved in MeOH (100 ml) with fuming to give a give a yellow solution. The mixture was stirred for 2 hours and evaporated to dryness to give a thick yellow oil which was dissolved in CH2Cl2 and extracted with NaOH (3×50 ml, aq., 1M). HCl (conc.) was added to the yellow aqueous layer until the solution was acidic to pH paper. Removal of water in vacuo gave a yellow crystalline solid that was extracted with EtOH and filtered. Cooling the filtrate to −35° C. resulted in precipitation of further white solid which was removed by filtration. Removal of volatiles from the yellow supernatant under vacuum (0.01 torr) afforded the desired product as a thick yellow oil. Yield 0.60 g, 2.6 mmol, 74%. 1H NMR (d6-DMSO, 400 MHz, 298 K): δ 3.55 (ap. q. J=7 Hz, 2H), 3.48 (m, 6H), 3.41 (m, 2H), 3.23 (s, 3H), 1.83 (d of t, JH-P=19 Hz, JH-H=7 Hz, 2H). 13C{1H} NMR (d6-DMSO, 100 MHz, 298 K): δ 71.25, 69.69, 69.58, 69.27, 65.41, 58.05, 28.99 (d, JC-P=132 Hz). 31P{1H} NMR (d6-DMSO, 162 MHz, 298 K): δ 23.15. MS (ESI, m/z): 227 (44−, 100%), 229 ([M+H]+, 10%). Exact mass found (calculated for [M+H]+, m/z): 229.08490 (229.08410).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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